what is rac-Pregabalin-13C3
what is rac-Pregabalin-13C3
An In-Depth Technical Guide to rac-Pregabalin-13C3
Executive Summary
This guide provides a comprehensive technical overview of rac-Pregabalin-13C3, a stable isotope-labeled (SIL) analogue of Pregabalin. Pregabalin is a widely prescribed medication for neuropathic pain, epilepsy, and anxiety disorders.[1][2][3] Its quantification in biological matrices is fundamental to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document delineates the molecular characteristics, synthesis rationale, and analytical characterization of rac-Pregabalin-13C3. The primary focus is its critical application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, a role for which it is ideally suited due to its near-identical physicochemical properties to the unlabeled analyte. Detailed experimental protocols, causality-driven explanations, and data visualization are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective implementation.
Foundational Principles: Pregabalin and Isotopic Labeling
The Analyte: Pregabalin
Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4][5] However, its mechanism of action does not involve direct interaction with GABA receptors.[2] Instead, it binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[4][5][6][7] This interaction reduces calcium influx at nerve terminals, which in turn modulates the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[5][6][7] This attenuation of neuronal excitability underlies its therapeutic efficacy as an anticonvulsant, analgesic, and anxiolytic agent.[6][7][8]
The Tool: Stable Isotope Labeling
Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes.[9] Stable isotopes, such as Carbon-13 (¹³C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N), are non-radioactive and behave almost identically to their natural-abundance counterparts in chemical and biological systems. This chemical equivalence, coupled with a distinct mass difference, makes them invaluable tools.[9] In drug development, SIL compounds are used to trace metabolic pathways, elucidate drug-receptor interactions, and, most commonly, serve as superior internal standards for quantitative mass spectrometry.[10][11]
The Subject: rac-Pregabalin-13C3
rac-Pregabalin-13C3 is the racemic mixture of Pregabalin, meaning it contains both the (S) and (R) enantiomers, in which three carbon atoms have been replaced with the ¹³C isotope.[12] This results in a molecule with a molecular weight that is 3 Daltons (Da) higher than unlabeled Pregabalin. Its primary and most critical application is as an internal standard for the quantification of Pregabalin in complex biological samples.[12][13]
Molecular Profile and Synthesis Rationale
Physicochemical Characteristics
The introduction of three ¹³C atoms provides a distinct mass shift that is easily resolved by a mass spectrometer, while preserving the chemical structure and properties of the parent molecule.
| Property | Unlabeled rac-Pregabalin | rac-Pregabalin-13C3 |
| Synonyms | (+/-)-Pregabalin, 3-(Aminomethyl)-5-methylhexanoic Acid | (+/-)-Pregabalin-13C3, 3-(Aminomethyl)-5-methylhexanoic-13C3 Acid |
| CAS Number | 128013-69-4[14][15][16] | 1189980-48-0[12] |
| Molecular Formula | C₈H₁₇NO₂[14][15][16] | C₅¹³C₃H₁₇NO₂[12] |
| Molecular Weight | 159.23 g/mol [14][15] | 162.20 g/mol [12] |
| Appearance | White to Pale Beige Solid[14] | White to Off-White Solid[12] |
Synthesis Overview and Strategy
The synthesis of isotopically labeled compounds aims to incorporate the stable isotope in a position that is chemically stable (i.e., not susceptible to exchange under physiological or analytical conditions). For rac-Pregabalin-13C3, synthesis would typically start from a commercially available ¹³C-labeled precursor. A common route to Pregabalin involves the Knoevenagel condensation of isovaleraldehyde with a malonate derivative, followed by a series of transformations including Michael addition, hydrolysis, and decarboxylation.[17][18] To produce the ¹³C₃ variant, a labeled malonate derivative, such as Diethyl malonate-1,2,3-¹³C₃, would be a logical starting material.
Caption: Conceptual workflow for the synthesis of rac-Pregabalin-13C3.
The Gold Standard Application: Internal Standard in Bioanalysis
Causality: The Need for an Internal Standard
Quantitative bioanalysis using LC-MS/MS is susceptible to several sources of variability that can compromise data accuracy. These include inconsistencies in sample extraction and preparation, sample loss during transfer, fluctuations in injection volume, and matrix effects—where co-eluting endogenous components suppress or enhance the ionization of the analyte.[19] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[19][20] Its purpose is to mimic the analyte's behavior throughout the entire analytical process, allowing its signal to be used to normalize the analyte's signal, thereby correcting for the aforementioned variabilities.[19]
Why a Stable Isotope-Labeled IS is Superior
The ideal IS has physicochemical properties (polarity, pKa, extraction recovery, ionization efficiency) that are as close as possible to the analyte. A stable isotope-labeled version of the analyte is considered the gold standard for several reasons:
-
Co-elution: It has virtually identical chromatographic retention time to the unlabeled analyte, meaning it experiences the exact same matrix effects at the exact same time.
-
Identical Chemistry: It behaves identically during sample extraction and ionization.
-
Mass Differentiable: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.
The use of a SIL-IS like rac-Pregabalin-13C3 is therefore the most robust strategy to ensure high accuracy and precision in bioanalytical methods, a stance supported by regulatory bodies like the FDA.[13][21][22]
Experimental Protocol: Quantification of Pregabalin in Human Plasma
This protocol describes a validated, self-referencing system for the accurate measurement of Pregabalin in human plasma.
1. Materials and Reagents
-
Analytes: Pregabalin reference standard, rac-Pregabalin-13C3 (Internal Standard).
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water.
-
Additives: Formic acid.
-
Matrix: Drug-free human plasma (K₂EDTA).
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pregabalin and rac-Pregabalin-13C3 in methanol.
-
Working Solutions:
-
Prepare a series of Pregabalin working solutions by serial dilution of the stock solution for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Prepare an IS spiking solution (e.g., 500 ng/mL of rac-Pregabalin-13C3 in 50:50 Methanol:Water). The concentration should be chosen to provide a robust and consistent MS response.[23]
-
3. Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 150 µL of the IS spiking solution to each tube. This crucial step ensures the IS is present from the earliest stage to account for all subsequent variability.[23]
-
Step 3: Vortex mix for 30 seconds to precipitate plasma proteins.
-
Step 4: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Step 5: Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions
-
LC System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier promotes protonation of the primary amine on Pregabalin, enhancing ionization in positive ESI mode.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient from ~5% B to 95% B over 2-3 minutes.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM). The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pregabalin | 160.1 | 142.1 |
| rac-Pregabalin-13C3 (IS) | 163.1 | 145.1 |
5. Data Analysis
-
Integrate the peak areas for both the Pregabalin and rac-Pregabalin-13C3 SRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Area of Pregabalin) / (Area of IS).
-
Construct a calibration curve by plotting the PAR against the nominal concentration for the CC standards.
-
Use linear regression with a 1/x² weighting to determine the best fit.
-
Calculate the concentration of Pregabalin in unknown samples and QCs by interpolating their PAR values from the calibration curve.
Caption: Workflow for Pregabalin quantification using a SIL-IS.
Broader Applications in Drug Development
While its primary use is as an internal standard, the stable isotope label on rac-Pregabalin-13C3 enables other valuable studies.
-
Pharmacokinetic and Metabolism Studies: By administering a ¹³C-labeled drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry.[11][24] This allows for the differentiation of the administered drug from any pre-existing endogenous levels and provides an unambiguous way to identify and quantify drug metabolites without the need for radioactive labels.[10]
-
Isotope Dilution Mass Spectrometry (IDMS): This is a definitive quantification technique where a known amount of the labeled compound is added to a sample. By measuring the ratio of the labeled to unlabeled compound, a highly accurate concentration can be determined, often used for certifying reference materials.[25]
Conclusion
rac-Pregabalin-13C3 is more than just a labeled molecule; it is a precision tool that underpins the generation of high-quality, reliable, and reproducible data in drug development and clinical research. Its design as a stable isotope-labeled analogue of Pregabalin makes it the ideal internal standard for LC-MS/MS bioanalysis, effectively mitigating the inherent variabilities of the analytical process. By enabling robust and accurate quantification, rac-Pregabalin-13C3 plays a pivotal role in ensuring the safety and efficacy of Pregabalin through rigorous pharmacokinetic and clinical studies.
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